molecular formula C15H8ClF3N2O B2807852 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061356-94-1

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2807852
CAS No.: 2061356-94-1
M. Wt: 324.69
InChI Key: DTWXXUJKXLYVFW-UHFFFAOYSA-N
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Description

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with benzoyl, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityFor example, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride can be employed .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through various pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The benzoyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of functional groups and the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-8-21(14(22)9-4-2-1-3-5-9)13-11(12)6-10(7-20-13)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXXUJKXLYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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